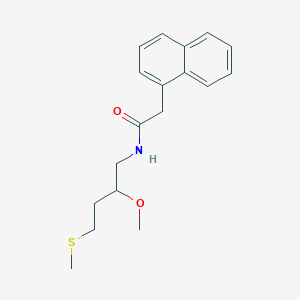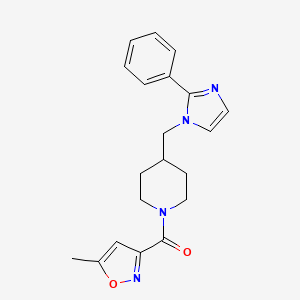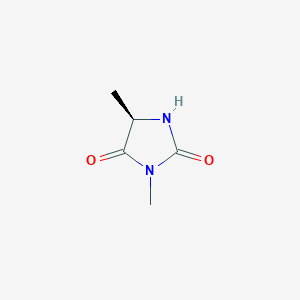
(R)-3,5-Dimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3,5-Dimethylimidazolidine-2,4-dione, also known as (R)-3,5-DMDI, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a chiral imidazolidine-2,4-dione, and is the R-enantiomer of the racemic mixture (R,S)-3,5-DMDI. This compound is a versatile building block for chemical synthesis and has been used in a variety of research studies, including those related to drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Drug Design
(R)-3,5-Dimethylimidazolidine-2,4-dione and its derivatives are extensively used in the synthesis of various compounds with potential therapeutic properties. For instance, certain derivatives have been synthesized and characterized, showing stimulatory effects on insulin release, indicating potential applications in diabetes management (Kashif, Ahmad, & Hameed, 2008). Additionally, derivatives have also been synthesized and assessed for antiproliferative activity against various human cancer cell lines, shedding light on the compound's potential in cancer therapy (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Antibacterial Applications
There's a growing interest in exploring (R)-3,5-Dimethylimidazolidine-2,4-dione derivatives for antibacterial purposes. For instance, a novel synthesis route for 3-Poly (vinylbenzyl)-5,5-Dimethylimidazolidine-2,4-dione nanofibers, which showed significant antibacterial activity against common bacteria like Staphylococcus aureus and Escherichia coli, has been reported (Maddah, 2016). This application is particularly promising for the development of antibacterial coatings and materials.
Propiedades
IUPAC Name |
(5R)-3,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJZFXWWQURWGE-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,5-Dimethylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

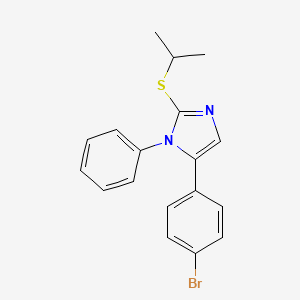
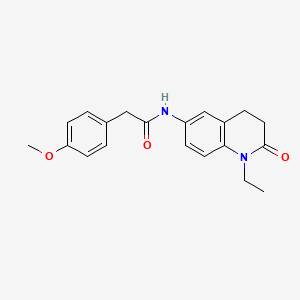
![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)
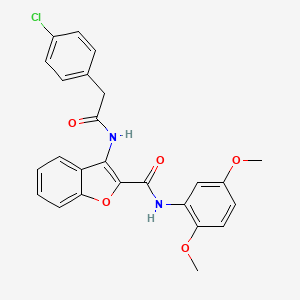
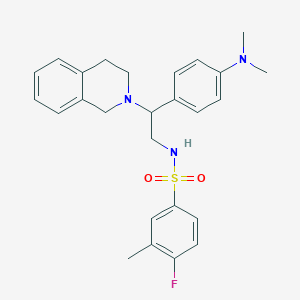
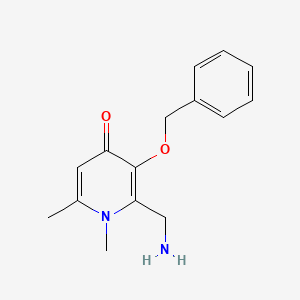
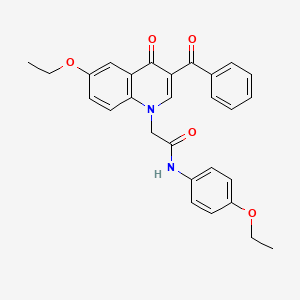
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2445690.png)
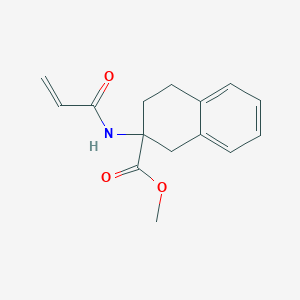
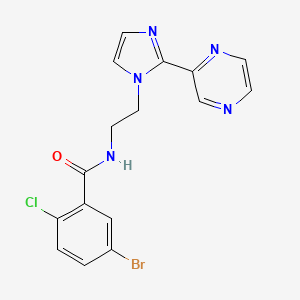
![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)
![2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2445699.png)
